![molecular formula C19H15ClN2O B14293491 (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene CAS No. 113802-39-4](/img/structure/B14293491.png)
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) connected to a benzene ring substituted with a benzyloxy group and a chlorine atom. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)-3-chlorobenzene. This can be achieved through the nucleophilic aromatic substitution reaction of 4-chloro-3-nitrobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent like iron powder in acidic conditions.
Diazotization: The amine group is converted to a diazonium salt by treating it with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: Finally, the diazonium salt is coupled with benzene to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst, leading to the formation of hydrazines.
Substitution: The benzyloxy and chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydrazines.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, it can interact with enzymes and proteins, modulating their activity and affecting various cellular processes.
相似化合物的比较
Similar Compounds
- (E)-1-[4-(Benzyloxy)-3-methoxyphenyl]-2-phenyldiazene
- (E)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-phenyldiazene
- (E)-1-[4-(Benzyloxy)-3-fluorophenyl]-2-phenyldiazene
Uniqueness
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
属性
CAS 编号 |
113802-39-4 |
|---|---|
分子式 |
C19H15ClN2O |
分子量 |
322.8 g/mol |
IUPAC 名称 |
(3-chloro-4-phenylmethoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-18-13-17(22-21-16-9-5-2-6-10-16)11-12-19(18)23-14-15-7-3-1-4-8-15/h1-13H,14H2 |
InChI 键 |
IXGIKVZEJRRXHL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)

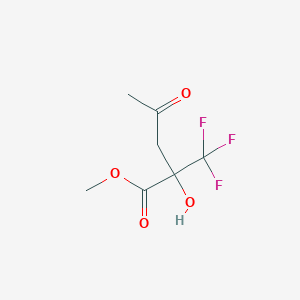
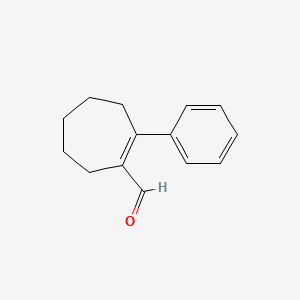
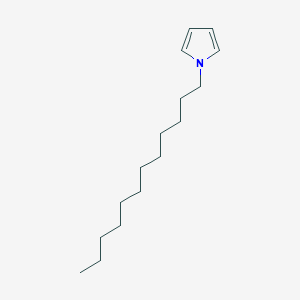
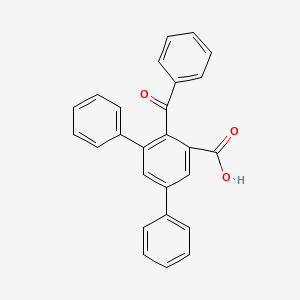
![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
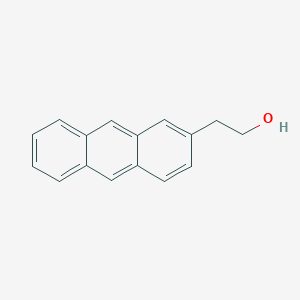



![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

